molecular formula C11H7BrN2 B8306432 3-Bromo-9H-pyrido[3,4-b]indole

3-Bromo-9H-pyrido[3,4-b]indole

Cat. No.: B8306432
M. Wt: 247.09 g/mol
InChI Key: DUVJFXSQMXNUBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

3-Bromo-9H-pyrido[3,4-b]indole undergoes several types of chemical reactions, including:

Properties

Molecular Formula

C11H7BrN2

Molecular Weight

247.09 g/mol

IUPAC Name

3-bromo-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C11H7BrN2/c12-11-5-8-7-3-1-2-4-9(7)14-10(8)6-13-11/h1-6,14H

InChI Key

DUVJFXSQMXNUBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=NC=C3N2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

2 g of 3-amino-β-carboline, suspended in 25 ml of 48% hydrobromic acid, are mixed with 6 ml of a 2-molar sodium nitrite solution at 0°-5° C. The mixture is added at 0°-5° C. to a solution of 2.1 g of copper-I-bromide in 20 ml of 24% hydrobromic acid. The reaction mixture is heated briefly in a steam bath and then repeatedly extracted with a mixture consisting of 9 parts of ethyl acetate and one part of ethane. The combined extracts are evaporated, the residue chromatographed (silica gel, methylene chloride/methanol=19:1). The main fraction crystallizes on treatment with ethyl acetate. Yield: 0.5 g of 3-bromo-β-carboline; melting point: 300° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
copper-I-bromide
Quantity
2.1 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four

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